molecular formula C12H13FN2O4 B14491536 3-(4-Fluorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone CAS No. 64589-78-2

3-(4-Fluorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone

Cat. No.: B14491536
CAS No.: 64589-78-2
M. Wt: 268.24 g/mol
InChI Key: ZYKDVHTWPGAPJR-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a fluorophenyl group, a methylamino carbonyl moiety, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated benzene derivative, which can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Methylamino Carbonyl Moiety: This can be accomplished by reacting the intermediate with methyl isocyanate or a similar reagent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or protein-ligand interactions.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone involves its interaction with specific molecular targets. The fluorophenyl group and the oxazolidinone ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The methylamino carbonyl moiety may also contribute to the compound’s overall bioactivity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone with antimicrobial properties.

    Tedizolid: A more potent derivative of linezolid.

    Cycloserine: An antibiotic with a similar oxazolidinone ring structure.

Uniqueness

3-(4-Fluorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone is unique due to the presence of the fluorophenyl group, which can enhance its lipophilicity and binding affinity. Additionally, the methylamino carbonyl moiety provides further opportunities for chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

64589-78-2

Molecular Formula

C12H13FN2O4

Molecular Weight

268.24 g/mol

IUPAC Name

[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl N-methylcarbamate

InChI

InChI=1S/C12H13FN2O4/c1-14-11(16)18-7-10-6-15(12(17)19-10)9-4-2-8(13)3-5-9/h2-5,10H,6-7H2,1H3,(H,14,16)

InChI Key

ZYKDVHTWPGAPJR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCC1CN(C(=O)O1)C2=CC=C(C=C2)F

Origin of Product

United States

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